Scientific Field: Biotechnology
Summary of the Application: 2,2’-Dithiodipyridine has been used in the reconstitution of the reduced interchain disulfide bonds of monoclonal antibodies They have monovalent affinity, in that they bind to the same epitope.
Methods of Application: The generation of human monoclonal antibodies (hmAbs) against the receptor binding domain (RBD) protein of SARS-CoV-2 was achieved using developed hybridoma technology.
Results or Outcomes: The isolated hmAbs against the RBD protein showed high binding activity and neutralized the interaction between the RBD and the cellular receptor angiotensin-converting enzyme 2 (ACE2) protein.
Scientific Field: Cell Biology
Summary of the Application: 2,2’-Dithiodipyridine may be used as a medium component for T cell hybridoma cell culture
Scientific Field: Organic Chemistry
Summary of the Application: 2,2’-Dithiodipyridine is used in umpolung strategies for the functionalization of peptides and proteins.
Scientific Field: Biochemistry
Summary of the Application: 2,2’-Dithiodipyridine is used in peptide bioconjugation protocols.
Methods of Application: To speed up the oxidation reaction, the thiol groups of the cysteine-containing proteins were first activated with 2,2’-Dithiodipyridine.
Scientific Field: Pharmaceutical Sciences
Summary of the Application: 2,2’-Dithiodipyridine has been used in the design of drug delivery systems. The cellular reducing environment cleaves the disulfide bond in 2,2’-Dithiodipyridine to facilitate unloading copper ions.
Results or Outcomes: The elevated copper level then elicits oxidative stress and subsequently promotes the reformation of 2,2’-Dithiodipyridine.
Scientific Field: Analytical Chemistry
Summary of the Application: 2,2’-Dithiodipyridine is used in molecular biology as an oxidising agent, for example to oxidise free thiols to form disulfide bonds in proteins.
Balanced Chemical Equation (reference 1):
2C₅H₅N + S₈ → C₁₀H₈N₂S₂ + 3H₂S
For instance, it can react with mercaptoethane (C₂H₅SH) to form diethyl disulfide (C₂H₅-S-S-C₂H₅) []. However, the specific reaction mechanisms are beyond the scope of this analysis.
The biological activity of 2,2'-dithiodipyridine primarily revolves around its role in biochemical applications:
Several methods exist for synthesizing 2,2'-dithiodipyridine:
The applications of 2,2'-dithiodipyridine are diverse:
Research has demonstrated that 2,2'-dithiodipyridine interacts effectively with various nucleophiles and electrophiles:
Several compounds share structural or functional similarities with 2,2'-dithiodipyridine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
4,4'-Dithiodipyridine | Disulfide | Similar reactivity but different steric properties |
2-Pyridyl Disulfide | Disulfide | Used primarily in peptide synthesis |
6,6'-Dithiodinicotinic Acid | Dinitrogen Compound | Exhibits different biological activities |
Bispyrithione | Disulfide | Known for its antimicrobial properties |
2,5-Pyridinedicarboxylic Acid | Dicarboxylic Acid | Functions differently due to additional functional groups |
These compounds highlight the unique position of 2,2'-dithiodipyridine within the realm of disulfides and related organic compounds. Its specific reactivity patterns and applications make it distinct from others listed.
Irritant